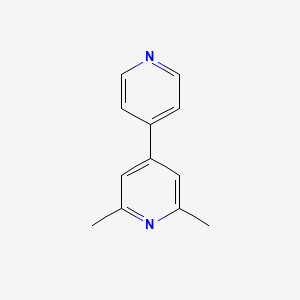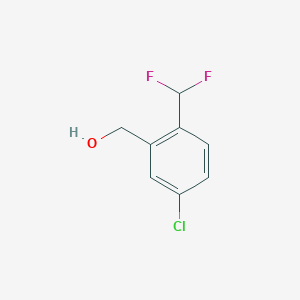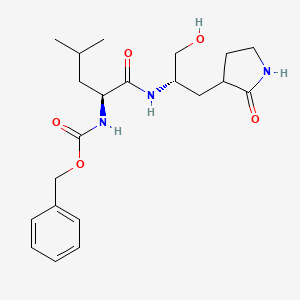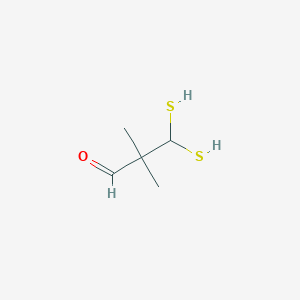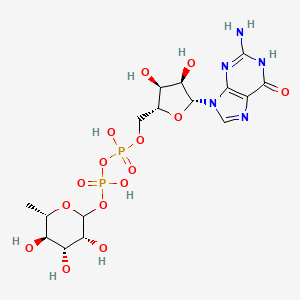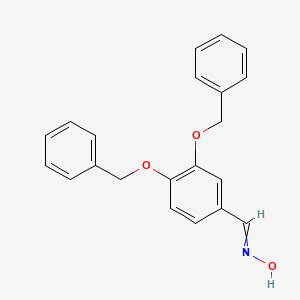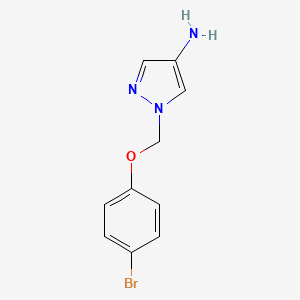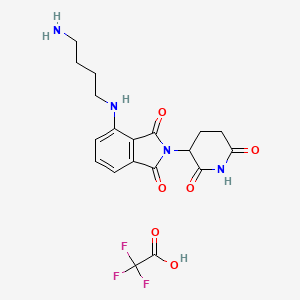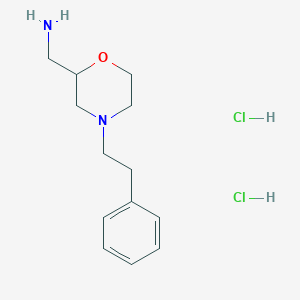
(4-phenethylmorpholin-2-yl)methylamine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenethylmorpholin-2-yl)methylamine dihydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a phenethyl group attached to the morpholine ring, which is further linked to a methylamine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenethylmorpholin-2-yl)methylamine dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as ethylene dichloride, under basic conditions.
Attachment of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction, where the morpholine ring reacts with a phenethyl halide (e.g., phenethyl bromide) in the presence of a base.
Introduction of the Methylamine Group: The final step involves the reaction of the phenethylmorpholine intermediate with formaldehyde and ammonium chloride to introduce the methylamine group, followed by treatment with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of (4-phenethylmorpholin-2-yl)methylamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Phenethylmorpholin-2-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
(4-Phenethylmorpholin-2-yl)methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (4-phenethylmorpholin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-Phenyl-morpholin-2-yl)methylamine: A structurally similar compound with a phenyl group instead of a phenethyl group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a morpholine ring and additional functional groups.
Uniqueness
(4-Phenethylmorpholin-2-yl)methylamine dihydrochloride is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other morpholine derivatives and influences its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C13H22Cl2N2O |
|---|---|
Molecular Weight |
293.23 g/mol |
IUPAC Name |
[4-(2-phenylethyl)morpholin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c14-10-13-11-15(8-9-16-13)7-6-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H |
InChI Key |
JILNNTCAAGVVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


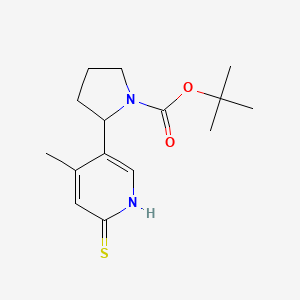
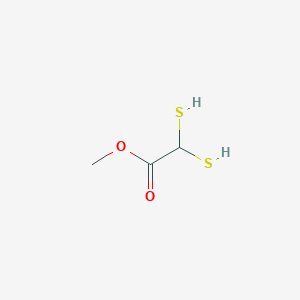
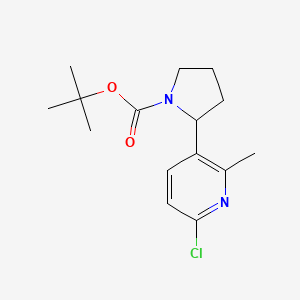
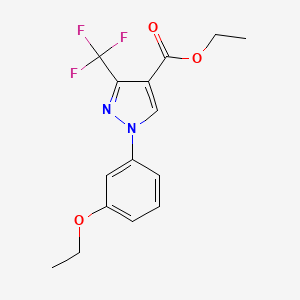

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)
